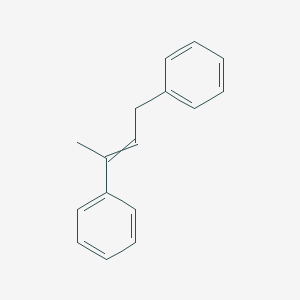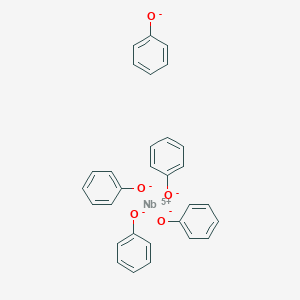
niobium phenoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: niobium phenoxide can be synthesized through the reaction of niobium pentachloride (NbCl5) with sodium phenoxide (NaOPh) in an organic solvent such as tetrahydrofuran (THF). The reaction typically proceeds as follows:
NbCl5+5NaOPh→Nb(OPh)5+5NaCl
The reaction is carried out under an inert atmosphere to prevent the hydrolysis of niobium pentachloride. The product is then purified through recrystallization.
Industrial Production Methods: While industrial production methods for niobium(5+) pentakisphenoxide are not well-documented, the synthesis process can be scaled up by optimizing the reaction conditions and using industrial-grade reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: niobium phenoxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form niobium(V) oxide (Nb2O5).
Reduction: Reduction reactions can convert niobium(5+) to lower oxidation states, although these reactions are less common.
Substitution: Phenoxide ligands can be substituted with other ligands such as alkoxides or halides.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or ozone (O3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Ligand exchange reactions often use reagents like alcohols or halide salts.
Major Products:
Oxidation: Niobium(V) oxide (Nb2O5)
Reduction: Lower oxidation state niobium compounds
Substitution: Various niobium complexes with different ligands
Scientific Research Applications
niobium phenoxide has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other niobium compounds and as a catalyst in organic reactions.
Biology: Research is ongoing to explore its potential as a biomaterial for medical implants due to its biocompatibility.
Medicine: The compound is being investigated for its potential use in drug delivery systems and as an anticancer agent.
Industry: It is used in the production of advanced materials such as superconductors and high-performance alloys.
Mechanism of Action
The mechanism of action of niobium(5+) pentakisphenoxide involves its ability to coordinate with various ligands and participate in redox reactions. The compound can interact with molecular targets such as enzymes and proteins, potentially altering their activity. The pathways involved in these interactions are still under investigation, but they may include the modulation of oxidative stress and the inhibition of specific signaling pathways.
Comparison with Similar Compounds
- Niobium(V) chloride (NbCl5)
- Niobium(V) ethoxide (Nb(OEt)5)
- Niobium(V) fluoride (NbF5)
Comparison: niobium phenoxide is unique due to its phenoxide ligands, which provide distinct electronic and steric properties compared to other niobium compounds. This uniqueness makes it particularly useful in catalysis and materials science. In contrast, niobium(V) chloride and niobium(V) fluoride are more commonly used as starting materials for the synthesis of other niobium compounds, while niobium(V) ethoxide is often used in sol-gel processes for the preparation of niobium oxide films.
Properties
IUPAC Name |
niobium(5+);pentaphenoxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5C6H6O.Nb/c5*7-6-4-2-1-3-5-6;/h5*1-5,7H;/q;;;;;+5/p-5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCNDFHXTXLMYDM-UHFFFAOYSA-I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[O-].C1=CC=C(C=C1)[O-].C1=CC=C(C=C1)[O-].C1=CC=C(C=C1)[O-].C1=CC=C(C=C1)[O-].[Nb+5] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25NbO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30648454 |
Source


|
| Record name | Niobium(5+) pentakisphenoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30648454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
558.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16576-63-9 |
Source


|
| Record name | Niobium(5+) pentakisphenoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30648454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
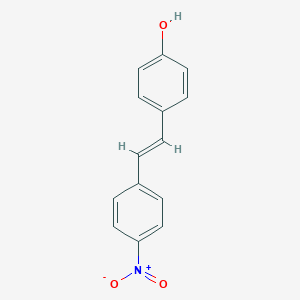
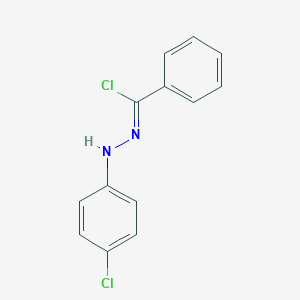
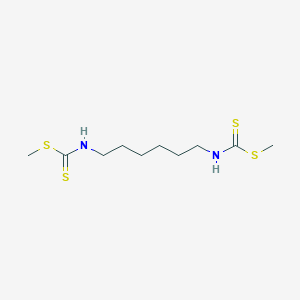

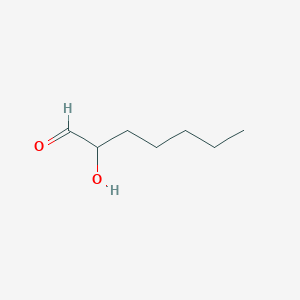

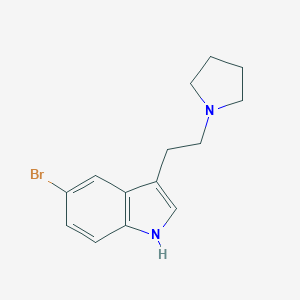
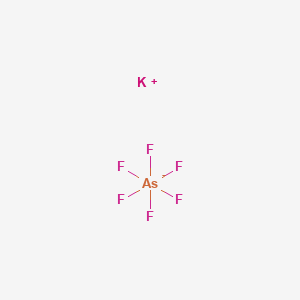
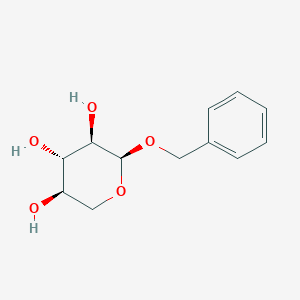
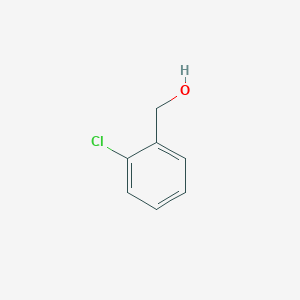
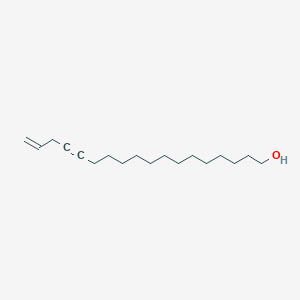
![2-[4-[bis(2-chloroethyl)amino]phenoxy]acetic acid](/img/structure/B95489.png)

